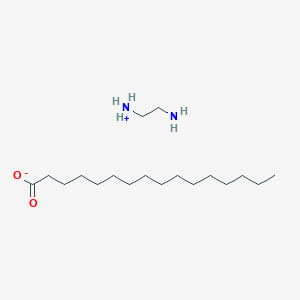
(2-Aminoethyl)ammonium palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)ammonium palmitate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cationic surfactant that is synthesized by reacting palmitic acid with 2-aminoethanol. The resulting compound has a unique structure that allows it to exhibit a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate is not fully understood. However, it is believed that the cationic nature of the compound allows it to interact with negatively charged molecules, such as DNA and cell membranes. This interaction can lead to the disruption of the cell membrane and the release of cellular contents, resulting in cell death.
Biochemical And Physiological Effects
((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antimicrobial properties, making it effective against a range of bacteria and fungi. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using ((2-Aminoethyl)ammonium palmitate)ammonium palmitate in lab experiments is its ability to form stable complexes with DNA, making it an effective gene delivery agent. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics. However, one of the limitations of using ((2-Aminoethyl)ammonium palmitate)ammonium palmitate is its potential toxicity, as it can disrupt cell membranes and lead to cell death.
Future Directions
There are several future directions for the research on ((2-Aminoethyl)ammonium palmitate)ammonium palmitate. One potential direction is the development of new gene delivery agents that are based on ((2-Aminoethyl)ammonium palmitate)ammonium palmitate. Additionally, further research is needed to fully understand the mechanism of action of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate and its potential applications in the treatment of oxidative stress-related diseases. Finally, more research is needed to determine the toxicity of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate and its potential impact on human health.
Synthesis Methods
((2-Aminoethyl)ammonium palmitate)ammonium palmitate is synthesized by reacting palmitic acid with 2-aminoethanol. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction results in the formation of a white crystalline compound that is soluble in water. The yield of the reaction is dependent on the reaction conditions, such as the temperature, reaction time, and concentration of the reactants.
Scientific Research Applications
((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been used in various scientific research applications. It has been found to be effective in gene delivery, as it can form stable complexes with DNA. The cationic nature of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate allows it to interact with the negatively charged DNA, forming a stable complex that can be delivered to cells. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
properties
CAS RN |
100021-79-2 |
|---|---|
Product Name |
(2-Aminoethyl)ammonium palmitate |
Molecular Formula |
C18H40N2O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-aminoethylazanium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);1-4H2 |
InChI Key |
ITWATCMIPRAPEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
Other CAS RN |
100021-79-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



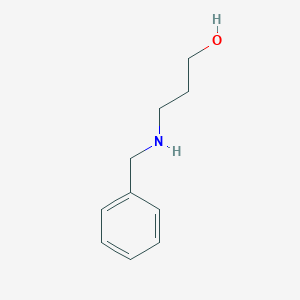
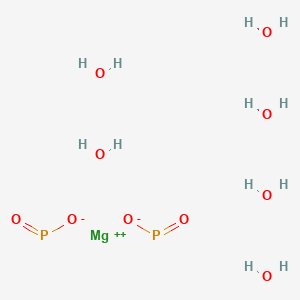
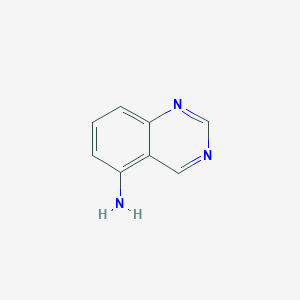
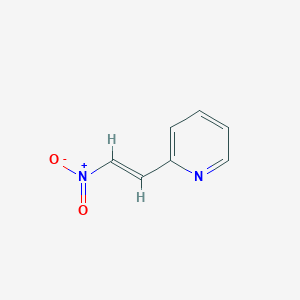
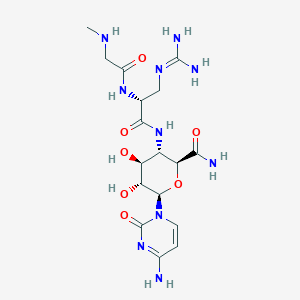
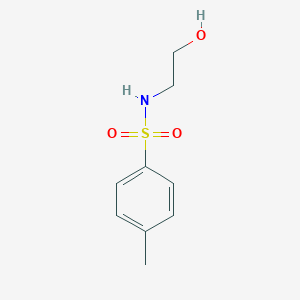
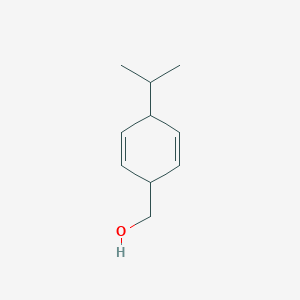
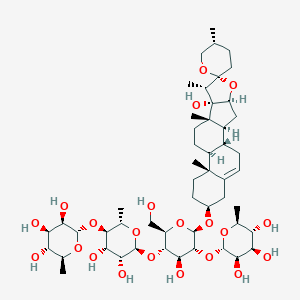
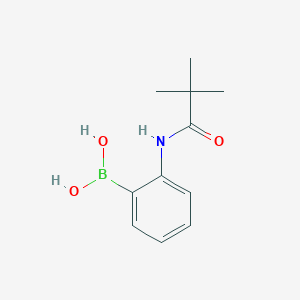
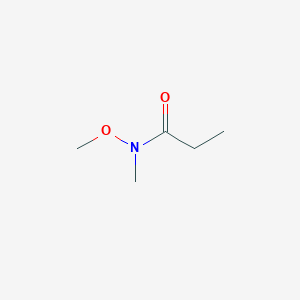
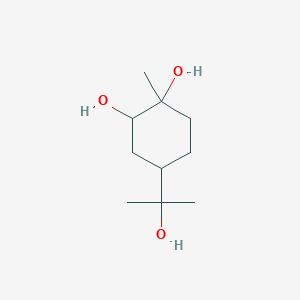

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
